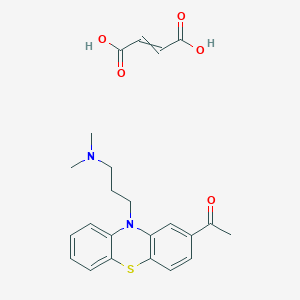

Acepromazine Maleate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-00-7 (Parent) | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047783 | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-37-6 | |

| Record name | Acepromazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acepromazine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acepromazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Pharmacodynamics of Acepromazine Maleate

Dopaminergic Receptor Antagonism Studies

A cornerstone of acepromazine (B1664959) maleate's pharmacological profile is its antagonism of dopamine (B1211576) receptors in the central nervous system, which is directly responsible for its sedative and tranquilizing properties arizona.eduveteriankey.compatsnap.comresearchgate.net. Dopamine, a crucial neurotransmitter regulating mood, behavior, and motor control, is modulated by acepromazine's action at these receptors. By inhibiting dopaminergic pathways, the compound induces a state of calmness and reduces spontaneous motor activity patsnap.comwikipedia.org.

Affinity and Selectivity for Postsynaptic Dopamine Receptor Subtypes (D1, D2, D3, D4)

Scientific literature indicates that acepromazine maleate (B1232345) functions as an antagonist across several dopamine receptor subtypes, specifically D1, D2, D3, and D4 receptors drugbank.comhmdb.calabome.com. While precise quantitative affinity data (such as Ki values) for acepromazine at each of these subtypes are not consistently detailed across the provided sources, its potent antagonism of the D2 receptor is frequently emphasized as a primary mechanism underlying its antipsychotic and tranquilizing effects wikipedia.orgdrugbank.comhmdb.ca. The drug's interaction with these receptors is fundamental to its capacity to modulate dopaminergic neurotransmission.

Table 1: Dopamine Receptor Interactions of Acepromazine Maleate

| Receptor Subtype | Interaction Type | Primary Effect |

| D1 | Antagonism | Contributes to central nervous system effects |

| D2 | Antagonism | Potent; key mechanism for sedation and tranquilization |

| D3 | Antagonism | Contributes to central nervous system effects |

| D4 | Antagonism | Contributes to central nervous system effects |

Note: Specific affinity (Ki) values for acepromazine across all dopamine receptor subtypes were not consistently reported in the provided literature.

Alpha-Adrenergic Receptor Antagonism

This compound is well-established for its significant alpha-adrenergic antagonist activity, particularly targeting alpha-1 adrenoceptors veteriankey.compatsnap.comresearchgate.netdrugbank.comhmdb.camedchemexpress.comprobechem.commedchemexpress.comveteriankey.comnih.govveteriankey.comdrugbank.com. This action profoundly influences vascular tone and systemic blood pressure regulation.

Alpha-1 Adrenoceptor Binding and Functional Inhibition

The drug exhibits antagonistic properties at alpha-1 adrenoceptors, effectively blocking the actions of norepinephrine (B1679862) arizona.eduveteriankey.com. This blockade leads to the relaxation of vascular smooth muscle, consequently causing vasodilation arizona.eduveteriankey.compatsnap.comresearchgate.netveteriankey.comveteriankey.com. Acepromazine is characterized as a moderate peripheral α1-adrenergic antagonist arizona.edu. By inhibiting alpha-1 receptor-mediated vasoconstriction, it directly impacts vascular tone arizona.eduveteriankey.com.

Modulation of Peripheral and Central Adrenergic Tone

The alpha-1 adrenoceptor blockade induced by this compound results in a reduction of peripheral vascular resistance, leading to a decrease in blood pressure arizona.eduveteriankey.compatsnap.comresearchgate.netveteriankey.comveteriankey.com. This vasodilatory effect is a prominent characteristic of the drug's pharmacodynamic profile arizona.eduveteriankey.com. In certain species, such as horses, this effect can enhance blood flow in peripheral arteries arizona.eduveteriankey.com. Acepromazine also displays alpha1/alpha2-receptor antagonist properties, which collectively contribute to lowering blood pressure and may precipitate reflex tachycardia drugbank.comhmdb.ca.

Table 2: Alpha-Adrenergic Receptor Interactions of this compound

| Receptor Subtype | Interaction Type | Primary Functional Outcome |

| Alpha-1 | Antagonism | Vasodilation, decreased vascular tone, potential hypotension |

| Alpha-2 | Antagonism | Contributes to modulation of adrenergic tone |

Note: Specific affinity (Ki) values for acepromazine at alpha-1 and alpha-2 subtypes were not consistently reported in the provided literature.

Muscarinic Acetylcholine (B1216132) Receptor Interactions

This compound also demonstrates interactions with muscarinic acetylcholine receptors, exhibiting antimuscarinic action arizona.eduveteriankey.comdrugbank.comhmdb.ca. This antagonism of muscarinic receptors can lead to anticholinergic effects, although these are generally considered less pronounced compared to its primary dopaminergic and adrenergic receptor interactions drugbank.comhmdb.ca.

Table 3: Muscarinic Acetylcholine Receptor Interaction of this compound

| Receptor Subtype | Interaction Type | Potential Effects |

| Muscarinic (M1/M2) | Antagonism | Anticholinergic effects |

Compound Name List:

Acepromazine

this compound

Acetylpromazine

Acetopromazine

Acetopromazine maleate

ACE

ACP

Atravet

Promace

Noctran

CB-1522

NSC-264522

Acepromazina

Concentrat vo34

Acezine 2

Fenoldopam Mesylate

Dopamine

Norepinephrine

Serotonin

Fentanyl

Naltrexone

Propofol

Dobutamine

Chlorpromazine

Tamsulosin

Prazosin

WB4101

HV723

Oxymetazoline

Noradrenaline

Ecopipam

Apomorphine

Lisuride

Bromocriptine

Cabergoline

Pramipexole

Ropinirole

Sulpiride

Thioridazine

Amisulpride

Quetiapine

Methysergide

Chlorpheniramine

Chlorphentermine

Chlorpropamide

Chlorprothixene

Benperidol

Benzatropine

Benzhydrocodone

Benzocaine

Benzphetamine

Benzydamine

Benzyl alcohol

Bepridil

Betaxolol

Bethanidine

Bezitramide

Bismuth subcarbonate

Bismuth subcitrate potassium

Bismuth subgallate

Bismuth subnitrate

Bisoprolol

Bitolterol

Bosentan

Botulinum toxin type A

Aprepitant

Rolapitant

Mirtazapine

Fenbendazole

Ivermectin

Praziquantel

Arbutamine

Arformoterol

Aripiprazole

Aripiprazole lauroxil

Artemether

Acebutolol

Aceclofenac

Acemetacin

Acenocoumarol

Acetazolamide

Acetohexamide

Adrenaline

Aflatoxin

Aspirin

Arachidonic acid

Adenosine (B11128) diphosphate (B83284) (ADP)

Substance P

5-hydroxytryptamine (Serotonin)

Binding to M1/M2 Receptors

This compound exhibits affinity for muscarinic (cholinergic) M1 and M2 receptors nih.govpatsnap.comdrugbank.comlsu.edu. Studies have quantified this interaction, indicating that acepromazine binds to muscarinic receptors in rat brain with an IC50 value of 350 nM caymanchem.comcaymanchem.com. Furthermore, it inhibits acetylcholine-induced contractions of guinea pig ileum with an IC50 of 840 nM, further demonstrating its muscarinic receptor antagonism caymanchem.comcaymanchem.com.

Antimuscarinic Actions and Autonomic Nervous System Modulation

The blockade of muscarinic receptors by this compound results in anticholinergic effects patsnap.comdrugbank.com. These effects can manifest as dry mouth, blurred vision, constipation, difficulty or inability to urinate, sinus tachycardia, ECG changes, and memory impairment drugbank.com. While these effects can be adverse, the anticholinergic action of acepromazine may also contribute to the attenuation of extrapyramidal side effects associated with other neuroleptic drugs drugbank.com. Acepromazine's influence on the autonomic nervous system is also mediated through its blockade of muscarinic receptors, alongside its alpha-adrenergic antagonism europa.eu.

Serotonergic Receptor (5-HT1, 5-HT2) Interactions

This compound possesses antiserotonin activity, engaging with both 5-HT1 and 5-HT2 receptors drugbank.comnih.gov. This interaction is associated with anxiolytic, antidepressive, and anti-aggressive properties, and has been implicated in the mitigation of extrapyramidal side effects drugbank.com.

Histaminergic Receptor (H1) Antagonism

As a histamine H1 receptor antagonist, this compound effectively blocks the actions of histamine nih.govpatsnap.comdrugbank.comnih.govncats.ioontosight.ai. This antihistaminic property contributes to its sedative and antiemetic effects, and it also helps to reduce inflammatory responses triggered by histamine drugbank.comontosight.aiarizona.edu.

Competitive Binding Assays and Receptor Profile Elucidation

The receptor binding profile of this compound has been investigated using various in vitro methodologies, including competitive binding assays. While comprehensive competitive binding assay data across a wide array of receptors is not extensively detailed in all sources, specific studies have provided insights. For instance, this compound was assessed for its interaction with nicotinic receptors in murine skeletal muscle using a competitive binding study involving 125I-labeled alpha-bungarotoxin, where it demonstrated no inhibitory effect nih.gov. In other research, acepromazine was used as a reference compound in differential scanning fluorimetry (DSF) assays to evaluate its binding to TAR RNA acs.org. Additionally, studies examining its effects on hERG potassium channels have employed concentration-dependent inhibition assays, revealing an IC50 value of 1.5 µM for these channels nih.govkjpp.netresearchgate.net.

Receptor Binding Affinities of this compound

The following table summarizes the reported binding affinities of this compound for specific receptors, derived from in vitro studies.

| Receptor Target | Assay Type / Species | Affinity Value (IC50) | Reference |

| Muscarinic Receptors | Rat brain binding assay | 350 nM | caymanchem.comcaymanchem.com |

| Muscarinic Receptors | Guinea pig ileum contraction assay | 840 nM | caymanchem.comcaymanchem.com |

| hERG Potassium Channels | HEK293 cells (whole-cell voltage-clamp) | 1.5 µM | nih.govkjpp.netresearchgate.net |

Compound List

Acepromazine

this compound

Acetylpromazine

Alimemazine hemitartrate

Alpha-bungarotoxin

Aprepitant

Bupivacaine

Buprenorphine

Bupropion

Buspirone

Butabarbital

Butalbital

Chlorpromazine

Cyproheptadine

Desipramine

Domperidone

Dopamine

Doxylamine

Etorphine

Fluphenazine decanoate (B1226879)

Histamine

Isoflurane

Ketamine

Levomepromazine

Maropitant

Mazindol

Meprobamate

Norepinephrine

Pentothal

Perphenazine

Prochlorperazine maleate

Propiomazine

Procaine hydrochloride

Serotonin (5-HT)

Trazodone

Pharmacokinetic Research and Biotransformation of Acepromazine Maleate

Absorption Kinetics Across Administration Routes

The absorption of acepromazine (B1664959) maleate (B1232345) varies significantly depending on the route of administration, influencing its onset, intensity, and duration of action.

Oral Bioavailability and Absorption Rate Studies

When administered orally, acepromazine maleate undergoes absorption through the gastrointestinal tract. In horses, oral administration has demonstrated a bioavailability of approximately 55.1% nih.gov. The absorption process in horses following oral administration can be characterized by a two-compartment open model with first-order absorption. Studies indicate rapid absorption, with an absorption half-life of around 0.84 hours and a time to peak plasma concentration (Tmax) of approximately 0.4 hours nih.gov.

In dogs, the oral elimination half-life is estimated to be around 2.5 hours, while in cats, it is approximately 3 hours researchgate.net. Research in dogs suggests that the relationship between oral absorption and dose may not be linear, potentially indicating saturation of pre-systemic metabolism or absorption at higher doses researchgate.net. In cats, plasma concentration curves tend to be higher than in dogs when administered at the same dose per body weight researchgate.net. Oral administration is generally associated with a longer duration of tranquilizing effect compared to intravenous administration auburn.edu.

Intravenous and Intramuscular Absorption Profiles

Following intravenous (IV) injection, this compound is rapidly absorbed into the systemic circulation, with peak tranquilization effects observed within approximately 5 to 10 minutes in horses interchemie.com. The drug is quickly distributed throughout the body, leading to a rapid onset of action auburn.edu. Studies in horses indicate an alpha-phase half-life (distribution phase) of approximately 4.2 minutes or less than 3 minutes, signifying rapid initial distribution auburn.edunih.govmultiscreensite.comresearchgate.net. The drug remains detectable in plasma for up to 8 hours post-IV administration in horses, although it may be quantifiable for a shorter period of 3 hours nih.govresearchgate.netresearchgate.netnih.gov.

Intramuscular (IM) administration also leads to absorption, with effects typically observed within 15 to 20 minutes in horses interchemie.com. While specific absorption rate data for IM administration is less detailed in the reviewed literature, it represents an alternative route for systemic uptake.

Distribution Dynamics

Once absorbed, this compound distributes widely throughout the body, exhibiting characteristics typical of lipophilic compounds.

Volume of Distribution Characterization in Various Species

The volume of distribution (Vd) is a key pharmacokinetic parameter reflecting the extent to which a drug is distributed into tissues relative to plasma. In horses, studies have reported a large volume of distribution, with values ranging from 4.5 L/kg to 6.6 L/kg, depending on the administered dose nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.euwikidoc.org. This high Vd indicates extensive distribution into body tissues. Data for other species is less comprehensively reported within the scope of this review, though a high volume of distribution is generally considered characteristic of acepromazine nih.gov.

Table 1: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)

| Parameter | Dose (mg/kg) | Value | Citation |

|---|---|---|---|

| Volume of Distribution (Vd) | 0.3 | 6.6 L/kg | nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.euwikidoc.org |

| Volume of Distribution (Vd) | 0.15 | 4.5 L/kg | europa.eueuropa.eu |

| Plasma Protein Binding | N/A | >99% | nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.eunih.govup.ac.za |

| Alpha Phase Half-life | 0.3 | 4.2 min | nih.govmultiscreensite.comresearchgate.net |

| Alpha Phase Half-life | N/A | < 3 min | auburn.edumultiscreensite.com |

| Beta Phase Half-life | 0.3 | 184.8 min (3.08 h) | nih.govresearchgate.net |

| Beta Phase Half-life | 0.15 | 1.6 h | europa.eueuropa.eu |

| Beta Phase Half-life | N/A | 50-150 min | multiscreensite.com |

| Detectable in Plasma | 0.3 | up to 8 h | nih.govresearchgate.net |

| Quantifiable in Plasma | N/A | up to 3 h | researchgate.netnih.gov |

| RBC Partitioning | N/A | 54% | nih.govresearchgate.net |

Extent of Plasma Protein Binding

This compound exhibits a high affinity for plasma proteins, with binding exceeding 99% in horses nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.eunih.govup.ac.za. This extensive protein binding means that only a small fraction of the drug is free or unbound in the plasma at any given time. The high degree of protein binding influences the drug's distribution, potentially creating a reservoir within the plasma that can contribute to its prolonged effects or influence its interaction with tissues.

Red Blood Cell Partitioning Research

Research into the distribution of this compound within whole blood has revealed its partitioning between the plasma and erythrocyte (red blood cell) compartments. In horses, studies indicate that approximately 46% of acepromazine is found in the plasma phase, while the remaining 54% partitions into the erythrocyte phase nih.govresearchgate.net. This relatively even distribution between plasma and red blood cells suggests that erythrocytes play a role in the transport and distribution of the drug within the circulatory system.

Table 2: Oral Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Citation |

|---|---|---|---|

| Bioavailability | Horse | 55.1% | nih.gov |

| Absorption Half-life | Horse | 0.84 h | nih.gov |

| Time to Peak Conc. (Tmax) | Horse | 0.4 h | nih.gov |

| Elimination Half-life | Dog | ~2.5 h | researchgate.net |

| Elimination Half-life | Cat | ~3 h | researchgate.net |

Table 3: Red Blood Cell Partitioning of this compound in Horses

| Blood Component | Percentage | Citation |

|---|---|---|

| Plasma Phase | 46% | nih.govresearchgate.net |

Compound List

Acepromazine

this compound

Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily within the liver, before its excretion from the body. The biotransformation process involves several enzymatic reactions, leading to the formation of various metabolites, some of which retain biological activity or serve as markers for drug use.

Hepatic Biotransformation Mechanisms

The liver is the principal organ responsible for the biotransformation of this compound. europa.eueuropa.euomu.edu.trwedgewood.com General metabolic pathways for phenothiazine (B1677639) derivatives, including acepromazine, are known to involve several key reactions. These include the demethylation of the terminal dimethylamino group, hydroxylation of the phenothiazine nucleus, oxidation at the terminal side chain nitrogen atom, and oxidation of the sulfur atom within the molecule. Furthermore, the resulting metabolites can undergo conjugation reactions, typically with glucuronide or sulfate, to increase their water solubility and facilitate excretion. psu.edu

Identification and Quantification of Major and Minor Metabolites

Research has identified several metabolites of acepromazine in various animal species. In horses, studies have identified major metabolites in urine following hydrolysis. These include 7-hydroxy-acepromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine. psu.eduresearchgate.net Additionally, 2-(1-hydroxyethyl)promazine sulfoxide (B87167) (HEPS) has been identified as a significant non-conjugated metabolite in horses. psu.eduresearchgate.net Minor metabolites detected in equine urine include primaizine N-oxide and promazine (B1679182) N-oxide sulfoxide. researchgate.net The parent drug, acepromazine, is rapidly metabolized, with minimal amounts of the unmodified compound found in the urine. researchgate.net The metabolite HEPS has gained attention as a potential forensic marker due to its prolonged detectability in biological samples. researchgate.net

Table 1: Identified Metabolites of Acepromazine

| Metabolite Name | Common Abbreviation | Notes |

| 2-(1-hydroxyethyl)promazine sulfoxide | HEPS | Major non-conjugated metabolite (horses) |

| 7-hydroxy-acepromazine | N/A | Major metabolite (horses, after hydrolysis) |

| 2-(1-hydroxyethyl)-7-hydroxypromazine | N/A | Major metabolite (horses, after hydrolysis) |

| Promazine sulfoxide | N/A | Metabolite (horses) |

| Primaizine N-oxide | N/A | Minor metabolite (horses) |

| Promazine N-oxide sulfoxide | N/A | Minor metabolite (horses) |

Metabolite Formation Kinetics and Interspecies Variability

The kinetics of metabolite formation can vary. For instance, the conversion of acepromazine to HEPS in horses has been described as both fast and erratic. researchgate.net Significant interspecies variability exists in the distribution and metabolism of acepromazine, highlighting the importance of species-specific pharmacokinetic data. omu.edu.trresearchgate.net Studies indicate that acepromazine is widely distributed throughout the body in horses. researchgate.netmultiscreensite.com Differences in pharmacokinetic parameters and metabolic profiles have been observed between species such as horses and dogs. omu.edu.tr

Elimination Research

The elimination of acepromazine and its metabolites from the body occurs primarily through urinary excretion, following hepatic metabolism.

Elimination Half-Life Determination

The elimination half-life of acepromazine varies considerably depending on the animal species and the route of administration.

Table 2: Elimination Half-Life of Acepromazine by Species and Route

| Species | Route of Administration | Elimination Half-Life (hours) | Notes |

| Horse | Intravenous (IV) | ~3.08 (184.8 min) | Range reported: 51.7 to 148.5 min multiscreensite.com |

| Horse | Intravenous (IV) | ~3 | Commonly cited value europa.eueuropa.eu |

| Horse | Intravenous (IV) | 5.16 ± 0.450 | Specific study value researchgate.net |

| Horse | Intravenous (IV) | ~3.1 | General statement omu.edu.tr |

| Horse | Oral | 6.04 | researchgate.net |

| Horse | Sublingual (SL) | 6.70 ± 2.62 | researchgate.net |

| Dog | Oral | 1.2 | arizona.edu |

| Dog | Oral | ~7.1 | General statement omu.edu.tr |

| Camel | N/A | Longer than horses | Comparative observation researchgate.net |

Excretion Routes and Excretion Rate Analysis

Following its metabolism, acepromazine and its metabolites are primarily excreted via the urine. europa.euomu.edu.trwedgewood.comwikipedia.org The liver plays a central role in metabolizing the drug, with the resultant metabolites being eliminated through the urinary system. europa.eueuropa.eu In horses, acepromazine and its metabolites can be detected in urine for up to 48 hours after intravenous administration. researchgate.netresearchgate.net The metabolite 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) has been observed to be quantifiable in equine urine for as long as 144 hours post-administration. researchgate.net

Compound Names Mentioned:

this compound

Acepromazine (ACP)

2-(1-hydroxyethyl)promazine sulfoxide (HEPS)

7-hydroxy-acepromazine

2-(1-hydroxyethyl)-7-hydroxypromazine

Promazine

Promazine sulfoxide

3-hydroxydesmonomethyl-promazine

Primaizine N-oxide

Promazine N-oxide sulfoxide

Neuropharmacological Investigations of Acepromazine Maleate

Central Nervous System Depressant Actions

Effects on Basal Ganglia, Hypothalamus, Limbic System, Brainstem, and Reticular Activating System Activity

Acepromazine (B1664959) maleate (B1232345) demonstrates a depressant effect on several key areas of the brain. avma.org Its action on the basal ganglia, a group of subcortical nuclei involved in motor control, contributes to the reduction in spontaneous motor activity. avma.orgcabidigitallibrary.org In the hypothalamus, which regulates many autonomic functions, acepromazine's influence can lead to changes in thermoregulation and other homeostatic processes. avma.orgwedgewood.com

The limbic system, which is integral to emotion and behavior, is also affected by acepromazine, contributing to its tranquilizing effects. avma.orgnih.gov Furthermore, the compound acts on the brainstem and the reticular activating system (RAS), a network of neurons responsible for maintaining arousal and consciousness. avma.orgbloomtechz.comresearchgate.net By depressing the RAS, acepromazine induces a state of sedation and reduced awareness of external stimuli. wedgewood.comresearchgate.net The tranquilizing effects are also attributed to the blocking of central postsynaptic dopamine (B1211576) D2 receptors in the forebrain and chemoreceptor trigger zone. cabidigitallibrary.orgcabidigitallibrary.org

Mechanisms Underlying Sedation and Muscular Relaxation

The sedative properties of acepromazine are primarily a result of its potent dopamine D2 receptor antagonism. avma.org This action disrupts dopaminergic neurotransmission, leading to a calming effect and a decrease in alertness. auburn.eduontosight.ai The blockade of dopamine receptors in the brain produces sedation and tranquilization. arizona.edu

Muscular relaxation is another key effect of acepromazine. nih.govdrugs.comnih.govauburn.edu This is achieved through its depressant action on the central nervous system, which reduces muscle tone and diminishes spontaneous muscular activity. avma.orgnih.gov The compound's impact on the basal ganglia and other motor control centers contributes significantly to this muscle relaxant effect. nih.gov

Modulation of Spontaneous Motor Activity and Conditioned Responses

Acepromazine significantly reduces spontaneous motor activity. nih.govdrugs.comnih.govauburn.edu This is a direct consequence of its depressant effects on the central nervous system, particularly the basal ganglia. avma.orgwikipedia.org Research in animal models has consistently demonstrated a dose-dependent decrease in locomotor activity following acepromazine administration.

Furthermore, acepromazine has been shown to inhibit conditioned avoidance responses. cvmh.frcaymanchem.comcaymanchem.com In laboratory studies, animals treated with acepromazine show a reduced ability to learn or perform tasks that require avoiding an unpleasant stimulus. cvmh.fr This effect is linked to the drug's interference with dopamine-mediated learning and memory processes. For instance, in rats, acepromazine inhibited the development of a conditioned avoidance response. cvmh.frcaymanchem.com

Electroencephalographic (EEG) Effects in Research Models

Studies investigating the electroencephalographic (EEG) effects of acepromazine have yielded mixed results. Some older reports suggested that certain phenothiazines could lower the seizure threshold and induce EEG patterns similar to those seen in epilepsy. cliniciansbrief.comallenpress.com This led to historical caution regarding its use in animals with a history of seizures. cliniciansbrief.com

However, more recent and controlled studies have challenged this notion. A study on normal sedated dogs found that intravenous acepromazine did not significantly alter EEG activity at either low or high doses. researchgate.netjarvm.comresearchgate.net Specifically, the study reported no significant changes in alpha or beta wave activity. jarvm.com Another retrospective study on dogs with a history of seizures found no correlation between acepromazine administration and the recurrence of seizure activity. allenpress.com In fact, in some cases, acepromazine appeared to abate seizure activity. cliniciansbrief.comallenpress.com These findings suggest that the purported pro-convulsant effect of acepromazine may not be as significant as once believed, and some evidence even points towards potential anti-convulsant properties. jarvm.com

Role in Catecholamine-Mediated Arousal Systems

Acepromazine plays a significant role in modulating catecholamine-mediated arousal systems. avma.org Catecholamines, such as dopamine and norepinephrine (B1679862), are crucial for maintaining alertness and arousal. avma.org Acepromazine's primary mechanism of antagonizing dopamine receptors directly interferes with this system, leading to sedation. nih.govontosight.ai

By blocking dopamine receptors, acepromazine diminishes the excitatory input to various brain regions involved in arousal. bloomtechz.com Furthermore, acepromazine also exhibits alpha-1 adrenergic blocking activity, which can interfere with the effects of norepinephrine, another key catecholamine in the arousal pathway. arizona.eduveteriankey.com This dual antagonism of dopaminergic and adrenergic pathways contributes to its potent sedative and calming effects. drugbank.com Research in cats has suggested that acepromazine can eliminate opioid-induced supraspinal catecholamine arousal. avma.org

Systemic Pharmacological Effects Research

Cardiovascular System Modulation

Acepromazine's most prominent effects are on the cardiovascular system, primarily stemming from its interaction with adrenergic receptors. researchgate.netwedgewood.com These interactions result in significant hemodynamic changes, including alterations in blood pressure, vascular resistance, and cardiac function. veteriankey.comfrontiersin.org

The principal mechanism by which acepromazine (B1664959) induces vasodilation is through the blockade of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle. nih.govarizona.edu These receptors are typically activated by catecholamines like norepinephrine (B1679862), leading to vasoconstriction and an increase in blood pressure. nih.gov By acting as an antagonist at these sites, acepromazine prevents this vasoconstrictive action, resulting in the relaxation of arterial and venous smooth muscle. researchgate.netquizlet.com This peripheral α1-adrenergic blockade is a key contributor to the compound's hypotensive effects. frontiersin.orgnih.govctfassets.net The depression of the central vasomotor center may also contribute to this effect. nih.gov

A direct consequence of α1-adrenergic blockade is a reduction in systemic vascular resistance. frontiersin.orgresearchgate.net In a study involving isoflurane-anesthetized dogs, acepromazine administration led to a decrease in systemic vascular resistance index (SVRI) from baseline during dopamine (B1211576) infusion. researchgate.netnih.gov This effect can be dose-dependent. researchgate.net

Research has also demonstrated acepromazine's impact on regional blood flow. In horses, it has been shown to induce a vasodilatory effect on the digital vasculature, palmar digital artery, and metatarsal artery. nih.govarizona.edu This property is utilized in the management of conditions like laminitis to potentially improve circulation within the hoof. wikipedia.orgarizona.edu One study in healthy, conscious horses documented an increase in palmar digital blood flow following intramuscular administration of acepromazine. nih.gov

Table 1: Research Findings on Acepromazine's Impact on Vascular Resistance and Blood Flow

| Subject | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Anesthetized Dogs | Systemic Vascular Resistance Index (SVRI) | Decreased from baseline during dopamine infusion. researchgate.netnih.gov | researchgate.net, nih.gov |

| Conscious Horses | Palmar Digital Blood Flow | Increased. nih.gov | nih.gov |

The influence of acepromazine on cardiac output can be variable. While the vasodilation and decreased afterload it causes can potentially lead to an increase in cardiac output, some studies report a decrease. veteriankey.com In one study on healthy, conscious dogs, intravenous administration of acepromazine resulted in a decrease in mean cardiac output from 4.2 L/min to 3.1 L/min. nih.gov This was accompanied by a reduction in ventricular stroke volume. nih.gov However, other research suggests that in low doses, the decreased peripheral resistance allows for increased cardiac output without increasing cardiac work. veteriankey.com Moderate to high doses, however, may cause a significant decrease in stroke volume and cardiac output. veteriankey.com

Acepromazine also possesses antiarrhythmic properties, which are attributed to its ability to reduce myocardial sensitization to catecholamines. researchgate.net This is thought to be a result of the α1-adrenergic blockade, which protects against catecholamine-induced dysrhythmias. veteriankey.comctfassets.net It has been shown to increase the dose of epinephrine (B1671497) required to induce ventricular arrhythmias. veteriankey.com There is minimal depression of myocardial contractility at standard doses. quizlet.com

Table 2: Summary of Research on Acepromazine's Cardiac Effects

| Parameter | Observed Effect | Notes | Reference |

|---|---|---|---|

| Cardiac Output | Decreased in some studies. | Can be dose-dependent; low doses may increase it. veteriankey.comnih.gov | veteriankey.com, nih.gov |

| Stroke Volume | Decreased. nih.gov | Observed in healthy conscious dogs. nih.gov | nih.gov |

| Myocardial Contractility | Minimal depression. quizlet.com | Generally considered a mild effect. quizlet.com | quizlet.com |

Gastrointestinal System Pharmacodynamics

Acepromazine's effects on the gastrointestinal system are primarily centered on its antiemetic properties. drugbank.comwedgewood.com

The antiemetic action of acepromazine is achieved through its antagonism of dopamine (specifically D2) receptors in the chemoreceptor trigger zone (CTZ) of the brain. nih.govpatsnap.comeuropa.eu The CTZ is a critical area that detects emetic substances in the blood and relays this information to the vomiting center in the medulla. europa.eu By blocking dopaminergic transmission in this zone, acepromazine effectively suppresses the vomiting reflex, making it useful for controlling vomiting associated with various stimuli, including motion sickness. arizona.edunih.gov

Urogenital System Research

Research into acepromazine's effects on the urogenital system has focused on its potential to relax smooth muscle within the urinary tract. A study conducted on anesthetized, healthy, sexually intact male cats investigated the effects of acepromazine maleate (B1232345) on urethral pressure. nih.govavma.org

The results indicated that acepromazine significantly decreased intraurethral pressures in the preprostatic and prostatic regions of the urethra, which are predominantly composed of smooth muscle. nih.govavma.org There was no discernible effect on the postprostatic/penile segment, which has a higher proportion of striated muscle. nih.govavma.org The study concluded that acepromazine's effects are on the smooth muscle of the urethra, as it did not inhibit the binding of α-bungarotoxin to nicotinic receptors in skeletal muscle, indicating no effect on striated muscle. nih.govavma.org

Table 3: Effects of Acepromazine Maleate on Intraurethral Pressure in Male Cats

| Urethral Region | Type of Muscle | Percentage Decrease in Pressure | Reference |

|---|---|---|---|

| Preprostatic | Smooth | 19% | nih.gov, avma.org |

| Prostatic | Smooth | 21% | nih.gov, avma.org |

Effects on Urethral Smooth Muscle Pressure Profiles

Research into the effects of this compound on the urinary system has demonstrated its significant impact on urethral smooth muscle. A notable study conducted on anesthetized, healthy, sexually intact male cats revealed that this compound significantly decreased intraurethral pressures. nih.govavma.org Specifically, a reduction in pressure was observed in the preprostatic and prostatic regions of the urethra by 19% and 21%, respectively. nih.govavma.org However, no discernible effect was noted in the postprostatic/penile segment of the urethra. nih.govavma.org

This effect is attributed to the alpha-adrenergic antagonist properties of acepromazine, which leads to the relaxation of the smooth muscle that is abundant in the proximal urethra. frontiersin.org The proximal portion of the feline urethra is primarily controlled by alpha receptor-mediated smooth muscle. frontiersin.org The observed reduction in pressure in these specific regions aligns with the known mechanism of action of acepromazine as an alpha-adrenergic blocker. nih.govavma.org

Investigation of Action on Striated Muscle

In contrast to its effects on smooth muscle, research indicates that this compound does not have a direct action on striated muscle. nih.govavma.org A competitive binding study utilizing ¹²⁵I-labeled alpha-bungarotoxin, a potent nicotinic acetylcholine (B1216132) receptor antagonist that binds to receptors at the neuromuscular junction of striated muscle, was conducted to investigate this. nih.govavma.org The results of this investigation showed that acepromazine did not inhibit the binding of alpha-bungarotoxin to these nicotinic receptors in murine skeletal muscle. nih.govavma.org This finding suggests that acepromazine does not interact with the receptors responsible for striated muscle contraction, and therefore, its muscle-relaxant properties are not mediated through a direct effect on this tissue type.

Ocular System Research

Regulation of Intraocular Pressure

Another study reported a significant decrease in IOP at 35 and 60 minutes post-injection in healthy dogs. researchgate.net However, some research has indicated that intravenous administration of acepromazine in combination with other agents may initially cause a transient increase in IOP. nih.gov The mechanism for the reduction in IOP is thought to be related to the drug's sedative effects and its influence on aqueous humor dynamics, which is regulated by the central nervous system. llu.lv

| Time Post-Injection (minutes) | Mean IOP (mmHg) ± SD (Right Eye) | Mean IOP (mmHg) ± SD (Left Eye) |

|---|---|---|

| 0 | 14 ± 2.90 | 14 ± 2.90 |

| 5 | 12 ± 2.97 | 12 ± 2.97 |

| 15 | 11.5 ± 2.99 | 10.6 ± 2.98 |

| 25 | 13.2 ± 3.15 | 13.2 ± 3.15 |

| 60 | 9.41 ± 1.71 | 9.41 ± 1.71 |

Modulation of Pupil Diameter

This compound has been consistently shown to induce miosis, or constriction of the pupil. In a study involving ten adult dogs, pupil construction was observed as early as 5 minutes after intramuscular injection and continued throughout the 60-minute research period. researchgate.netllu.lv The horizontal pupil diameter (HPD) decreased from a baseline of 8.95 ± 1.67 mm to its lowest level of approximately 7.05 ± 1.16 mm around 25 minutes after the injection. llu.lv This miotic effect is a consistent finding across various studies in dogs. nih.govredalyc.org The reduction in pupil diameter is attributed to the alpha-adrenergic blocking effects of acepromazine on the iris dilator muscle.

Hematological and Biochemical Parameter Research

Effects on Hematocrit and Red Blood Cell Dynamics

A significant and well-documented systemic effect of this compound is its impact on hematological parameters, specifically the hematocrit and red blood cell count. Administration of acepromazine has been shown to cause a notable decrease in these values across multiple species, including dogs, horses, and camels. frontiersin.orgnih.govmdpi.comvin.comnih.govnih.govijvets.comup.ac.za

This reduction is not due to hemolysis but rather to the sequestration of red blood cells within the spleen. nih.govmdpi.comvin.com Acepromazine's alpha-1-adrenergic receptor blockade leads to relaxation of the splenic capsule and trabeculae, resulting in splenic enlargement (splenomegaly) and the subsequent pooling of erythrocytes. ijvets.com In dogs, this can lead to a 20-30% reduction in packed cell volume (PCV). ijvets.com Studies in horses have shown a decrease in hematocrit that can last for 12 hours or more, with a potential decrease of as much as 50%. nih.gov

| Species | Baseline Hematocrit/PCV (%) | Post-Acepromazine Hematocrit/PCV (%) | Percent Decrease |

|---|---|---|---|

| Dog | 41.5 ± 4.2 | 32.2 ± 6.9 (at 30 mins) | ~22% |

| Horse | 36-42 | ~13 percentage points lower (at 1 hour) | ~31-36% |

| Camel | 30.00 ± 2.37 | 16.52 ± 11.62 | ~45% |

Impact on White Blood Cell Count and Platelet Function

This compound has been observed to exert varying effects on hematological parameters, specifically on white blood cell (WBC) counts and platelet function. Research across different animal species reveals a complex and sometimes contradictory picture of the compound's influence on these crucial components of the blood.

In horses, administration of acepromazine has been associated with a decrease in the total white blood cell count. This reduction is primarily attributed to a decrease in absolute lymphocyte and monocyte counts. It is hypothesized that this may be due to the sequestration of these cells in the spleen following splenic capsule relaxation induced by the drug.

Conversely, studies in other species have shown different outcomes. For instance, in Arabian camels, treatment with acepromazine led to a significant increase in total WBC counts. This was characterized by a rise in neutrophils and monocytes, while eosinophil and lymphocyte numbers decreased. In rabbits, a combination of acepromazine with other agents resulted in an increased WBC count at 1, 2, and 24 hours post-administration. In dogs, some studies have reported a non-significant decrease in total leukocyte count when acepromazine is used in combination with other drugs.

The impact of this compound on platelet function, particularly platelet aggregation, has also been a subject of investigation, with findings varying between studies. Platelet aggregation is a critical process in hemostasis, and its modulation can have significant clinical implications.

One proposed mechanism for acepromazine's effect on platelets is the inhibition of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Some research in dogs has indicated that sedation with acepromazine and atropine (B194438) can lead to a significant reduction in platelet count and their ability to aggregate in response to ADP. nih.gov A decrease in the maximal release of adenosine triphosphate (ATP) in response to collagen has also been noted. nih.gov However, in this particular study, platelet count and aggregation responses returned to pre-sedation values during general anesthesia and surgery. nih.gov

In contrast, other studies have found no significant impact on platelet function. A study evaluating the effect of intravenously administered this compound in healthy dogs, using a modified thromboelastography assay, found no significant differences in the percentage change of maximum amplitude for ADP-activated or arachidonic acid (AA)-activated samples among treatment groups at any time point. avma.org This suggests that at the doses studied, acepromazine did not inhibit platelet function via the ADP and AA pathways. avma.org It is important to note that while some studies report a decrease in platelet count following acepromazine administration, this reduction may not always be substantial enough to significantly alter thromboelastography measurements. nih.gov

The conflicting findings may be a result of differing methodologies, dosages, species-specific responses, and the presence of other concurrently administered drugs. researchgate.net

Table 1: Effects of this compound on White Blood Cell Count and Platelet Function in Various Species

| Species | Effect on White Blood Cell Count | Effect on Platelet Function | Reference |

|---|---|---|---|

| Horses | Decrease (attributed to decreased lymphocytes and monocytes) | Not specified | |

| Arabian Camels | Increase (increased neutrophils and monocytes, decreased eosinophils and lymphocytes) | Not specified | nih.gov |

| Rabbits | Increase (when used in a combination protocol) | Not specified | |

| Dogs | Non-significant decrease (in combination with ketamine) | Inhibition of ADP-induced aggregation, reduced ATP release | nih.gov |

Metabolic Interactions and Glucose Homeostasis

The influence of this compound on metabolic processes, particularly glucose homeostasis, is a critical area of research, especially when the compound is used in clinical or experimental settings where metabolic stability is paramount.

Influence on Insulin (B600854) Sensitivity and Glucose Effectiveness

Research into the direct effects of this compound on insulin sensitivity and glucose effectiveness has yielded specific insights, primarily from studies conducted in dogs. Insulin sensitivity refers to the ability of insulin to promote glucose uptake and utilization, while glucose effectiveness describes the capacity of glucose itself to stimulate its own disposal.

A study investigating the effects of acepromazine on intravenous glucose tolerance tests (IVGTTs) in dogs found no significant differences in insulin sensitivity or glucose effectiveness between dogs treated with acepromazine and a control group. nih.govavma.org This suggests that at the dosages used for chemical restraint, acepromazine does not appear to interfere with the fundamental mechanisms of insulin action or glucose-mediated glucose disposal. nih.gov

The study utilized Bergman's minimal model of glucose kinetics to analyze the data, a sophisticated method for quantifying these metabolic parameters. The lack of a significant effect on the insulin sensitivity index (SI) and glucose effectiveness (SG) indicates that acepromazine can be used as a sedative in dogs undergoing such metabolic assessments without confounding the results related to these specific measures. nih.govavma.org

While direct studies in other species are less common, the findings in dogs provide a valuable reference point. However, it is important to consider that species-specific differences in drug metabolism and physiological response may lead to different outcomes.

Interference with Intravenous Glucose Tolerance Test (IVGTT) Paradigms

The intravenous glucose tolerance test (IVGTT) is a standard procedure for assessing glucose metabolism. The potential for sedative agents to interfere with the results of this test is a significant concern in both clinical and research settings.

Furthermore, the acute insulin response to glucose and the disposition index, which is a measure of the product of insulin sensitivity and acute insulin response, were also not significantly different. nih.gov This indicates that pre-test administration of a small dose of acepromazine can serve as an effective means of chemical restraint without skewing the interpretation of glucose metabolism assessment via an IVGTT in dogs. nih.gov

However, it is noteworthy that in the same study, a lower baseline free fatty acid concentration was observed in the acepromazine-treated dogs. nih.gov While this did not impact the primary glucose and insulin dynamics, it suggests a potential influence on lipid metabolism.

In contrast to the findings in dogs, a study in cats reported that acetylpromazine (a synonym for acepromazine) at a dose of 2.2 mg/kg, IM, produced significantly higher plasma glucose values during an IVGTT compared to tests performed without the medication. avma.orgnih.gov This highlights the potential for species-specific responses and underscores the importance of careful consideration when using acepromazine as a restraining agent during metabolic studies in different animals.

Table 2: Impact of this compound on IVGTT Parameters in Dogs

| Parameter | IVGTT without Acepromazine | IVGTT with Acepromazine | Significance | Reference |

|---|---|---|---|---|

| Baseline Plasma Glucose | No significant difference | No significant difference | NS | nih.gov |

| Baseline Plasma Insulin | No significant difference | No significant difference | NS | nih.gov |

| Insulin Sensitivity (SI) | No significant difference | No significant difference | NS | nih.govavma.org |

| Glucose Effectiveness (SG) | No significant difference | No significant difference | NS | nih.govavma.org |

| Acute Insulin Response to Glucose (AIRg) | No significant difference | No significant difference | NS | nih.govavma.org |

| Disposition Index | No significant difference | No significant difference | NS | nih.govavma.org |

NS = Not Significant

Comparative Pharmacology and Receptor Selectivity Studies of Acepromazine Maleate

Comparison with Other Phenothiazine (B1677639) Derivatives

Phenothiazines, including acepromazine (B1664959), chlorpromazine, and propionylpromazine, share a core three-ring structure but differ in the side chains, which alters their potency, receptor affinity, and side-effect profiles. auburn.eduveteriankey.com The primary mechanism of action for their tranquilizing effects is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. wikipedia.orgauburn.eduveteriankey.com

Acepromazine is considered the most potent among the commonly used phenothiazine derivatives in veterinary medicine. auburn.edu Its strong affinity for D2 receptors is responsible for its reliable sedation and reduction in spontaneous activity. veteriankey.com In addition to its dopaminergic antagonism, acepromazine exhibits significant alpha-1 adrenergic receptor blocking activity, which leads to peripheral vasodilation and can cause hypotension. auburn.eduveteriankey.com It also possesses antihistaminic and anticholinergic properties. wikipedia.orgveteriankey.com

Chlorpromazine, a closely related analog, is similarly a dopamine antagonist but is considered less potent than acepromazine. deesdogs.comveteriankey.com It is noted for having more pronounced anticholinergic and antihistaminic effects. deesdogs.com Propionylpromazine is another phenothiazine derivative with actions and side effects that are very similar to those of acepromazine. veteriankey.com Studies in camels have compared the onset and duration of sedation between these agents, showing slight variations in their pharmacokinetic profiles. nih.gov

The variation in side effects among phenothiazines is linked to their differing affinities for various receptors. For instance, drugs with higher alpha-1 adrenergic blockade have a greater potential to cause hypotension. auburn.edu

Table 1: Comparative Properties of Select Phenothiazine Derivatives

| Compound | Primary Mechanism | Relative Potency | Key Receptor Affinities | Notable Characteristics |

|---|---|---|---|---|

| Acepromazine | Dopamine D2 Antagonist | High auburn.edu | Strong D2, Strong α1-adrenergic, moderate H1, moderate muscarinic wikipedia.orgnih.gov | Most commonly used phenothiazine in veterinary medicine; potent sedative. auburn.eduveteriankey.com |

| Chlorpromazine | Dopamine D2 Antagonist | Lower than Acepromazine deesdogs.com | Strong D2, α1-adrenergic, H1, muscarinic veteriankey.comresearchgate.net | Also used as an anti-emetic; historically used as a human antipsychotic. deesdogs.com |

| Propionylpromazine | Dopamine D2 Antagonist | Similar to Acepromazine veteriankey.com | Similar to Acepromazine | Actions and side effects are very similar to acepromazine. veteriankey.com |

Differentiation from Alpha-2 Adrenergic Agonists (e.g., Xylazine (B1663881), Medetomidine, Detomidine, Clonidine)

A fundamental distinction exists between the pharmacological actions of acepromazine and alpha-2 adrenergic agonists like xylazine, medetomidine, detomidine, and clonidine. This difference lies in their primary receptor targets and the resulting physiological and clinical effects.

Acepromazine's sedative effects are primarily due to the blockade of dopamine D2 receptors. wikipedia.org It does not provide any analgesia (pain relief). auburn.edudeesdogs.com Its main cardiovascular effect is hypotension resulting from the blockade of alpha-1 adrenergic receptors, causing vasodilation. auburn.edu There is no specific pharmacological agent to reverse the effects of acepromazine.

In contrast, alpha-2 adrenergic agonists produce sedation, muscle relaxation, and significant analgesia by stimulating alpha-2 adrenergic receptors in the central nervous system. westernu.eduutlib.ee This stimulation inhibits the release of the neurotransmitter norepinephrine (B1679862). westernu.edu A key clinical advantage of this class is that their effects can be reversed by specific alpha-2 adrenergic antagonists, such as atipamezole (B1667673) and yohimbine. westernu.edu The cardiovascular effects of alpha-2 agonists are typically biphasic, characterized by initial vasoconstriction and a rise in blood pressure, followed by a more prolonged period of hypotension and bradycardia. westernu.edu

Table 2: Differentiation of Acepromazine Maleate (B1232345) from Alpha-2 Adrenergic Agonists

| Feature | Acepromazine Maleate (Phenothiazine) | Alpha-2 Adrenergic Agonists (e.g., Xylazine, Medetomidine) |

|---|---|---|

| Mechanism of Action | Dopamine (D2) receptor antagonist; Alpha-1 adrenergic antagonist. wikipedia.orgveteriankey.com | Alpha-2 adrenergic receptor agonist. westernu.eduutlib.ee |

| Primary Clinical Effects | Tranquilization, sedation. auburn.edu | Sedation, muscle relaxation, analgesia. westernu.edu |

| Analgesic Properties | None. auburn.edudeesdogs.com | Yes, significant. westernu.edu |

| Reversibility | No specific reversal agent. | Reversible with alpha-2 antagonists (e.g., atipamezole). westernu.edu |

| Primary Cardiovascular Effects | Hypotension via vasodilation (alpha-1 blockade). auburn.edu | Biphasic: Initial hypertension then prolonged hypotension and bradycardia. westernu.edu |

Synergistic and Antagonistic Interactions with Co-administered Agents

Acepromazine is frequently administered in combination with other drugs, such as general anesthetics and opioids, to produce a balanced and more desirable state of sedation or anesthesia.

Acepromazine exhibits a significant "MAC-sparing" effect, meaning it reduces the Minimum Alveolar Concentration (MAC) of inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) required to maintain a surgical plane of anesthesia. This is advantageous as it allows for the use of lower concentrations of potent inhalants, thereby reducing their dose-dependent side effects, such as cardiovascular and respiratory depression. Studies have demonstrated that premedication with acepromazine can reduce the MAC of halothane (B1672932) by 34% in dogs. researchgate.net When combined with morphine, acepromazine has been shown to decrease the isoflurane MAC by 33%. scielo.br This MAC-sparing effect is a key reason for its common use as a preanesthetic agent. deesdogs.com

Table 3: Documented MAC-Sparing Effects of Acepromazine Combinations in Dogs

| Inhalant Anesthetic | Co-administered Agent(s) with Acepromazine | Reported MAC Reduction | Reference |

|---|---|---|---|

| Halothane | Acepromazine alone | 34% | researchgate.net |

| Isoflurane | Morphine | 33.3% | researchgate.net |

| Isoflurane | Methadone | 68.3% | researchgate.net |

When combined with opioids, acepromazine produces synergistic sedative effects, a state often referred to as neuroleptanalgesia. nih.govredalyc.orgufrgs.br This combination results in a more profound and reliable state of sedation than what can be achieved with either drug alone. nih.govredalyc.org Studies in dogs have shown that combinations of acepromazine with opioids like morphine, methadone, and butorphanol (B1668111) lead to significantly higher sedation scores. nih.govresearchgate.net

While sedation is enhanced, the analgesic effects are provided solely by the opioid component of the combination. The dose of acepromazine does not appear to influence the degree of sedation when combined with morphine, suggesting a ceiling effect for the phenothiazine's contribution to sedation in this context. redalyc.orgufrgs.br The cardiovascular effects of these combinations are generally well-tolerated in healthy animals, with decreases in blood pressure and heart rate that are typically not greater than when each drug is administered alone. nih.govredalyc.org However, careful monitoring is still essential.

The combination of acepromazine with other classes of sedatives is used to tailor the sedative and physiological response for specific clinical scenarios. Combining acepromazine with an alpha-2 agonist like xylazine can produce a better quality of sedation than either agent used alone. cabidigitallibrary.org This is attributed to their different mechanisms of action, with acepromazine's alpha-1 blockade potentially balancing the vasoconstriction caused by the alpha-2 agonist. veteriankey.com

When combined with ketamine, a dissociative anesthetic, acepromazine can prolong the duration of anesthesia and smooth the recovery period. biomedres.us The physiological effects of any combination will be the sum of the individual drug actions. For example, combining acepromazine with opioids can potentiate respiratory depression, and its hypotensive effects can be additive with other agents that cause vasodilation. veteriankey.com Therefore, the use of acepromazine in combination with other agents requires a thorough understanding of their individual and combined pharmacological effects to maximize efficacy while ensuring patient stability.

Analytical Methodologies for Acepromazine Maleate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are indispensable for separating acepromazine (B1664959) maleate (B1232345) from complex biological samples, allowing for its subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and specificity, making it a preferred technique for analyzing acepromazine maleate in biological fluids and tissues. This technique has been widely applied to quantify acepromazine and its metabolites in various matrices, including plasma, urine, and serum, across different animal species. For instance, LC-MS/MS methods have been developed to detect acepromazine and its metabolites in horse plasma and urine, achieving lower limits of quantification (LOQ) as low as 10 pg/mL in plasma researchgate.net. Similarly, LC-MS/MS has been utilized for the determination of acepromazine in serum samples from canine, equine, and bovine species, with reported LOQs of 5.0 ng/mL researchgate.net. The application of LC-MS/MS extends to forensic toxicology, where it has been used to detect acepromazine in hair samples nih.gov.

Table 1: Chromatographic Quantification of this compound in Biological Matrices

| Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | RSD (%) | Reference |

| LC-MS/MS | Horse Plasma | Not specified | 10 pg/mL | Not specified | Not specified | Not specified | researchgate.net |

| LC-MS/MS | Horse Urine | Not specified | 100 pg/mL | Not specified | Not specified | Not specified | researchgate.net |

| LC-MS/MS | Serum | Not specified | 5.0 ng/mL | 2.0-100.0 ng/mL | 82.0-118 | 3.0-18.3 | researchgate.net |

| LC-MS/MS | Hair | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| LC-MS/MS | Pig Tissues | 0.16 ng/mL (ACP) | 0.5 ng/mL (ACP) | LOQ-12 ng/mL (ACP) | 98.26-119.43 | Not specified | researchgate.netresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) Method Development

Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents an advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. UPLC-MS/MS methods have been developed for the simultaneous determination of acepromazine along with other veterinary drugs in complex matrices such as pig tissues (kidneys, livers, and porks) researchgate.netresearchgate.net. These methods have demonstrated robust performance with LOQs of 0.5 ng/mL for acepromazine (ACP) and recoveries ranging from 98.26% to 119.43% researchgate.netresearchgate.net. Further development has focused on high-throughput analysis using 96-well plate solid-phase extraction (SPE) coupled with UHPLC-MS/MS for the determination of sedatives in animal kidneys, meat, and fish, achieving decision limits (CCα) between 1 and 1.2 μg/kg and trueness and precision values within acceptable ranges (85-103% and 1-9%, respectively) wur.nl. UPLC-MS/MS has also been instrumental in identifying acepromazine and its metabolites, facilitating the separation of structural isomers researchgate.net.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography with diode array detection (HPLC-DAD) is a valuable technique for the qualitative and quantitative analysis of compounds, providing spectral information that aids in identification. While LC-MS/MS offers superior sensitivity, HPLC-DAD remains useful for routine analysis and metabolite profiling. Studies have employed HPLC-DAD to investigate the stability of acepromazine in biological matrices, noting its potential for in vitro conversion to metabolites like 2-(1-hydroxyethyl)promazine in human blood oup.com. Analytical data for this compound reference material using HPLC/DAD has been reported, specifying column dimensions, particle size, and retention times for the compound and its maleate salt lgcstandards.com.

Table 2: HPLC-DAD Parameters for this compound Analysis

| Technique | Column | Mobile Phase | Flow Rate | Retention Time (Acepromazine) | Detection Wavelength | Reference |

| HPLC/DAD | ReproSil 100 C18 5 µm 250 x 3 mm | Not specified | 1 ml/min | 3.65 min | Not specified | lgcstandards.com |

Bioanalytical Method Validation and Sensitivity Assessment

The validation of bioanalytical methods is paramount to ensure that the assay is suitable for its intended purpose, providing accurate and reliable results. Key validation parameters include sensitivity (LOD and LOQ), accuracy, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision europa.euglobalresearchonline.net. These parameters are critical for assessing the sensitivity of an analytical method. For this compound, reported LOQ values vary significantly depending on the technique and biological matrix employed. For instance, LC-MS/MS methods have reported LOQs as low as 10 pg/mL in plasma researchgate.net, while UPLC-MS/MS methods in pig tissues have achieved LOQs of 0.5 ng/mL researchgate.netresearchgate.net. Other HPLC methods have reported LOQs around 0.1 ng/mL nih.gov. The specific LOQ is often determined by the signal-to-noise ratio, typically requiring the analyte signal to be at least 5 times that of a blank sample europa.euglobalresearchonline.net.

Table 3: Sensitivity Parameters for this compound Analysis

| Technique | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Horse Plasma | Not specified | 10 pg/mL | researchgate.net |

| LC-MS/MS | Horse Urine | Not specified | 100 pg/mL | researchgate.net |

| LC-MS/MS | Serum | Not specified | 5.0 ng/mL | researchgate.net |

| UPLC-MS/MS | Pig Tissues | 0.16 ng/mL | 0.5 ng/mL | researchgate.netresearchgate.net |

| UHPLC-MS/MS | Animal tissues | Not specified | 1-1.2 μg/kg (CCα) | wur.nl |

| HPLC | Not specified | 0.01 ng/mL | 0.1 ng/mL | nih.gov |

Accuracy and Precision Studies

Accuracy refers to the closeness of a measured value to the true value, often assessed by determining the percent recovery or bias. Precision measures the variability of measurements, typically expressed as percent coefficient of variation (%CV) or relative standard deviation (RSD). For bioanalytical method validation, accuracy is generally accepted when the measured concentration is within ±15% of the nominal value, with an exception for the LOQ, where ±20% is permissible europa.euglobalresearchonline.net. Precision is typically considered acceptable if the %CV is within 15%, or 20% at the LOQ europa.euglobalresearchonline.net. Studies have reported recovery rates for acepromazine between 82.0% and 119.43% researchgate.netresearchgate.netresearchgate.net, with RSD values ranging from 3.0% to 18.3% researchgate.net. Method validation also includes assessing intra-day and inter-day precision and accuracy, ensuring consistency across different analytical runs and days nih.gov.

Table 4: Accuracy and Precision in Bioanalytical Method Validation

| Parameter | Typical Acceptance Criteria | Reported Values (Acepromazine) | Reference |

| Accuracy | ±15% of nominal value (±20% at LOQ) | Recovery: 82.0-119.43% (various matrices) | researchgate.netresearchgate.netresearchgate.neteuropa.euglobalresearchonline.net |

| Precision | %CV ≤15% (≤20% at LOQ) | RSD: 3.0-18.3% (serum) | researchgate.neteuropa.euglobalresearchonline.net |

| Trueness | Not specified | 85-103% (animal tissues via UHPLC-MS/MS) | wur.nl |

| Precision | Not specified | 1-9% (animal tissues via UHPLC-MS/MS) | wur.nl |

| Matrix Effect | Not specified (insignificant reported in some studies) | Insignificant effect reported in pig tissues researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Forensic and Anti-Doping Research Applications

Identification and Detection of Acepromazine and its Metabolites (e.g., HEPS) as Forensic Markers

The forensic analysis of this compound relies heavily on sophisticated chromatographic and mass spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the preferred methods due to their high sensitivity, selectivity, and ability to analyze complex biological matrices nih.govnih.govresearchgate.netunodc.orgthermofisher.comoup.comresearchgate.netresearchgate.netcabidigitallibrary.org. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) are also utilized unodc.orgoup.comnih.gov.

A key aspect of acepromazine analysis in forensic contexts is the detection of its metabolites, particularly 2-(1-hydroxyethyl)promazine sulphoxide (HEPS). HEPS is considered a valuable forensic marker because it persists longer in biological samples than the parent drug, acepromazine (ACP) nih.govresearchgate.netrmtcnet.com. This extended detection window makes HEPS a more reliable indicator of recent acepromazine administration. Other identified metabolites include 7-hydroxyacepromazine and 2-(1-hydroxyethyl)-7-hydroxy-promazine researchgate.netoup.com.

These analytical methods are applied across various matrices, including blood, plasma, urine, hair, and tissue samples nih.govunodc.orgresearchgate.netoup.com. In doping control, particularly in equine sports, the detection of HEPS in urine or plasma serves as evidence of acepromazine use nih.govresearchgate.netfei.orgifhaonline.org. In forensic toxicology related to drug-facilitated sexual assault (DFSA), acepromazine has been detected in trace amounts in biological samples and residues, with LC-MS/MS being instrumental in its identification nih.gov.

The sensitivity of these methods allows for the detection of acepromazine and its metabolites at very low concentrations, which is critical for forensic applications.

Table 1: Analytical Methods and Detection Limits for Acepromazine and Metabolites

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Acepromazine (ACP) | Pig Tissues | UPLC-MS/MS | 0.16 ng/mL | 0.5 ng/mL | researchgate.net |

| 2-(1-hydroxyethyl)promazine sulphoxide (HEPS) | Pig Tissues | UPLC-MS/MS | 0.15 ng/mL | 0.5 ng/mL | researchgate.net |

| Acepromazine (ACP) | Horse Serum | LC-MS/MS | 0.5 ng/mL | Not specified | thermofisher.com |

| HEPS | Horse Serum | LC-MS/MS | Not specified | 0.5 ng/mL | thermofisher.com |

| HEPS | Plasma | LC-MS/MS | 5.0 pg/mL | 10 pg/mL | rmtcnet.com |

| Acepromazine (ACP) | Plasma | LC-MS/MS | 10 pg/mL | 10 pg/mL | researchgate.net |

Table 2: Metabolite Persistence and Suitability as Forensic Markers

| Analyte | Matrix | Quantifiable Timeframe (Approximate) | Suitability as Forensic Marker | Reference |

| Acepromazine (ACP) | Plasma | Up to 3 hours | Limited due to rapid clearance | nih.govresearchgate.net |

| Acepromazine (ACP) | Urine | Peaks at 4h, detectable up to 24h | Limited | rmtcnet.com |

| Acepromazine (ACP) | Serum | Up to 2 hours | Limited | thermofisher.com |

| HEPS | Plasma | Up to 24 hours | High, due to longer persistence | nih.govresearchgate.net |

| HEPS | Urine | Up to 144 hours | High, due to longer persistence | nih.govresearchgate.net |

| HEPS | Urine | Detectable up to 120 hours | High | rmtcnet.com |

Stability Assessment of this compound in Biological Samples

This compound has demonstrated notable instability in certain biological matrices, particularly in whole human blood. Studies have shown that acepromazine can undergo in vitro conversion to its metabolite, 2-(1-hydroxyethyl)promazine, within human blood, with this conversion occurring even after very short incubation periods oup.com. This degradation is attributed to the presence of red blood cells, which may possess reductase activity oup.com. Within 4 hours of incubation at 20°C, a significant amount of this metabolite was produced in human blood, and after 24 hours, the parent acepromazine was virtually completely converted oup.com. This instability poses a challenge for forensic analysis, as it can lead to an underestimation of the parent drug concentration and an overestimation of the metabolite, potentially impacting the interpretation of results nih.govoup.com.

In contrast, acepromazine appeared to be more stable in horse plasma under similar conditions oup.com. However, the general instability in human blood underscores the critical importance of proper sample collection, handling, and storage procedures in forensic toxicology to ensure the integrity of acepromazine and its metabolites. Research is ongoing to develop methods for stabilizing the drug in clinical and post-mortem blood specimens oup.com. The potential for degradation highlights the need for validated analytical methods that account for these stability issues or employ immediate sample processing and storage at low temperatures (e.g., -18°C) if immediate analysis is not possible unodc.org.

Compound Names:

| Common Name | Full Chemical Name |

| Acepromazine (ACP) | 10-(3-dimethylaminopropyl)phenothiazin-2-yl methyl ketone |

| HEPS | 2-(1-hydroxyethyl)promazine sulphoxide |

| 2-(1-hydroxyethyl)promazine | 2-(1-hydroxyethyl)promazine |

Advanced Research Paradigms and Future Directions

Investigation of Acepromazine (B1664959) Maleate (B1232345) in Experimental Models of Specific Neurological Conditions